molecular formula C14H13N5 B12135988 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12135988
M. Wt: 251.29 g/mol
InChI Key: CFTAJCANLTYSFI-UHFFFAOYSA-N
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Description

2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines the structural features of purine and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a tetrahydroisoquinoline precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-phenyl-2-[(7H-purin-6-yl)amino]ethan-1-ol
  • (2-amino-7H-purin-6-yl) thiocyanate
  • 1-(7H-purin-6-yl)proline

Comparison: 2-(7H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined purine and tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

2-(7H-purin-6-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H13N5/c1-2-4-11-7-19(6-5-10(11)3-1)14-12-13(16-8-15-12)17-9-18-14/h1-4,8-9H,5-7H2,(H,15,16,17,18)

InChI Key

CFTAJCANLTYSFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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